3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid
Description
3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid is a heterocyclic compound featuring an isoxazole ring substituted with a carboxylic acid group at position 4 and a hydroxypyridylmethyl group at position 3. This structure combines the hydrogen-bonding capabilities of the pyridyl and hydroxy groups with the acidity and rigidity of the isoxazole-carboxylic acid moiety.
The compound’s structural complexity makes it a candidate for biological applications, particularly in neurotransmitter modulation, given the pyridyl group’s resemblance to nicotinic acetylcholine receptor ligands and the isoxazole-carboxylic acid’s similarity to glutamate analogs (e.g., HIP-A/HIP-B in ) .
Properties
CAS No. |
2006277-29-6 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
3-[hydroxy(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c13-9(6-2-1-3-11-4-6)8-7(10(14)15)5-16-12-8/h1-5,9,13H,(H,14,15) |
InChI Key |
UOSXPTRNTMESFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=NOC=C2C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the pyridine moiety. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The reaction conditions often involve the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Metal-free synthetic routes have been explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods often employ alternative reagents and conditions to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound’s reactivity is driven by its structural components:
-
Isoxazole ring : A five-membered aromatic ring containing nitrogen and oxygen atoms. This ring undergoes nucleophilic substitutions and electrophilic additions .
-
Carboxylic acid group : Enables acid-base reactions, such as deprotonation or esterification .
-
Hydroxymethyl group : Participates in oxidation or condensation reactions, potentially forming derivatives with altered biological activity .
Acid-Base Reactions
The carboxylic acid group (-COOH) can undergo proton transfer, forming salts or esters. For example:
-
Deprotonation : In basic conditions, the -COOH group loses a proton to form a carboxylate ion (-COO⁻), which may facilitate subsequent reactions like nucleophilic attacks .
-
Esterification : Reaction with alcohols to form esters (e.g., methyl esters), as seen in related compounds like methyl 3-[hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate.
Nucleophilic Substitutions
The isoxazole ring’s electrophilic carbon (adjacent to nitrogen) can react with nucleophiles. For instance:
-
Substitution at C-3 : The hydroxymethyl group’s position allows substitution reactions, potentially introducing new functional groups .
-
Derivatization : Synthesis of derivatives (e.g., hydrazides, amides) via reactions with carbonyl compounds, as demonstrated in studies on isoxazole-based immunosuppressants .
Electrophilic Additions
The oxygen atom in the isoxazole ring may participate in electrophilic additions, though specific examples for this compound are not detailed in the reviewed literature.
Biological Implications of Structural Modifications
Research on isoxazole derivatives highlights how substitutions influence activity:
-
Immunosuppressive effects : Compounds like MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) exhibit proapoptotic activity via caspase and NF-κB pathways .
-
Kinase inhibition : The carboxylic acid moiety may interact with kinase active sites, though direct evidence for this compound is limited.
Comparison of Reaction Types
Critical Analysis of Reaction Data
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 220.18 g/mol. It features an isoxazole ring, a hydroxymethyl group, and a carboxylic acid moiety, contributing to its unique reactivity and biological properties. The presence of the pyridine ring enhances its interaction with biological targets, making it a candidate for drug development aimed at various diseases, including cancer and neurodegenerative disorders .
Biological Activities
Research indicates that compounds containing the isoxazole structure often exhibit a range of biological activities, including:
- Anti-inflammatory properties : Isoxazole derivatives have shown promise in reducing inflammation through various mechanisms, potentially benefiting conditions like arthritis.
- Antimicrobial activity : Studies suggest that 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic acid may possess significant antimicrobial effects against both bacterial and fungal pathogens .
- Anticancer potential : The compound has been investigated for its ability to modulate enzyme activity and receptor interactions, which are crucial for cancer therapy. Its structural features suggest it may inhibit specific pathways involved in tumor growth .
Anticancer Activity
A study demonstrated that 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic acid exhibits cytotoxic effects against several cancer cell lines, including human cervical carcinoma (HeLa) and breast carcinoma (MCF-7). The compound was found to downregulate phosphorylated STAT3, a target for chemotherapeutic drugs .
Neuroprotective Effects
Another investigation highlighted the compound's potential in neurological disorders. It was shown to interact with specific receptors involved in neuroprotection, suggesting a role in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism by which 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The isoxazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Isoxazole-Carboxylic Acid Derivatives
Key Observations:
- This may enhance interactions with biological targets, such as glutamate transporters or nicotinic receptors .
- Biological Activity: HIP-A, a fused isoxazole-pyrrolidine analog, demonstrates potent inhibition of excitatory amino acid transporters (EAATs) with IC50 values comparable to TBOA, a known EAAT blocker . While the target compound lacks the fused ring system, its pyridyl group may confer unique substrate specificity.
Pyrrolidine-Carboxylic Acid Derivatives
Key Observations:
- Core Structure Differences : Pyrrolidine-based analogs replace the isoxazole ring with a pyrrolidine scaffold, introducing conformational flexibility. However, the shared pyridyl and carboxylic acid groups suggest overlapping targets (e.g., enzymes or receptors requiring acidic moieties) .
- Purity and Yield: Low purity in pyridyl-substituted pyrrolidine derivatives (e.g., 36% in 14{6,8}) contrasts with higher purity in non-pyridyl analogs (e.g., 99% in 14{6,5}), indicating that pyridyl groups may complicate purification .
Fused Isoxazole-Pyridine Derivatives
Key Observations:
- Electronic Effects : The fused pyridine ring may alter electron distribution, affecting acidity or interactions with metal ions in biological systems .
Research Findings and Implications
- Neurotransmitter Modulation : HIP-A/HIP-B’s inhibition of glutamate uptake (IC50 = 17–18 µM) suggests that isoxazole-carboxylic acids with hydrogen-bonding substituents (e.g., pyridyl groups) could be optimized for central nervous system targets .
- Antiviral and Anti-Inflammatory Potential: Pyrazole-hydrazone derivatives containing isoxazole moieties () demonstrate antiviral activity, implying that the target compound’s isoxazole core may be exploitable for similar applications .
- Synthetic Feasibility : Low yields and purity in pyridyl-containing analogs (e.g., 36% in 14{6,8}) underscore the need for improved synthetic routes, such as optimized protecting-group strategies or catalytic methods .
Biological Activity
3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic acid is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article delves into its chemical structure, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 220.18 g/mol. Its structure features an isoxazole ring, a hydroxymethyl group, and a pyridine moiety, which contribute to its unique chemical reactivity and biological potential. The carboxylic acid group allows for typical acid-base reactions, while the isoxazole ring can undergo various nucleophilic substitutions or electrophilic additions, enhancing its reactivity and interaction with biological targets.
Research indicates that compounds containing the isoxazole structure often exhibit a range of biological activities, including:
- Anti-inflammatory properties : The compound may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response.
- Antimicrobial activity : Its structural features suggest potential effectiveness against various microbial strains.
- Anticancer effects : Preliminary studies indicate that it may inhibit cancer cell proliferation by affecting cellular signaling pathways related to apoptosis and tumor growth .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Modulates inflammatory pathways | |
| Antimicrobial | Effective against various microbial strains | |
| Anticancer | Inhibits cancer cell proliferation |
Case Studies and Research Findings
- Neuroprotective Effects : A study investigated the neuroprotective potential of 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic acid in models of neurodegenerative diseases. The compound demonstrated significant reduction in neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it was found to significantly upregulate caspase expression while downregulating anti-apoptotic factors like Bcl-2, indicating a mechanism through which it may exert its anticancer effects .
- Immunomodulatory Properties : The compound's ability to modulate immune responses was assessed in animal models. It demonstrated dose-dependent inhibition of tumor necrosis factor (TNF-α) production, highlighting its potential role in treating autoimmune conditions .
Synthesis and Derivatives
The synthesis of 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic acid typically involves multi-step organic reactions. Its derivatives are being explored for enhanced biological activity and specificity against targeted diseases. For example, modifications on the isoxazole ring have been shown to alter pharmacokinetic properties and enhance therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions similar to those used for pyrazole-carboxylic acid derivatives. For instance, Curtius rearrangement with primary amines (e.g., aliphatic or aromatic amines) can yield ureido-substituted analogs, while intramolecular cyclization in the absence of amines may form oxazinone intermediates . Optimizing solvent polarity, temperature (e.g., 60–80°C), and stoichiometry of reagents (e.g., amine-to-azide ratio) can enhance yields. Monitoring via TLC or HPLC is recommended to track intermediate formation .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- X-ray crystallography for definitive structural confirmation, as demonstrated for analogous isoxazole-carboxylic acids (e.g., 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid) .
- NMR spectroscopy (1H, 13C, and 2D-COSY) to verify substituent positions and hydrogen bonding.
- HPLC-MS to assess purity and detect byproducts .
Q. What are the key stability considerations for this compound under varying storage and experimental conditions?
- Methodological Answer : Stability studies should evaluate:
- Photodegradation : Store in amber vials at –20°C to prevent light-induced decomposition .
- Hydrolytic sensitivity : Test pH-dependent stability (e.g., pH 2–9 buffers) using UV-Vis spectroscopy to identify labile functional groups (e.g., ester or hydroxymethyl moieties) .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of intramolecular cyclization in derivatives of this compound?
- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy profiles for cyclization pathways. Compare transition states and intermediates with experimental data (e.g., kinetic isotope effects) to validate mechanisms. For example, pyrazolo-oxazinone formation in related systems involves nucleophilic attack at the isocyanate carbon .
Q. What strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. anti-inflammatory effects) of structurally similar compounds?
- Methodological Answer :
- Target profiling : Use high-throughput screening against kinase panels (e.g., EGFR, VEGFR) and inflammatory markers (e.g., COX-2) to clarify selectivity .
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., hydroxymethyl vs. carboxy groups) and correlate with bioactivity trends .
- Meta-analysis : Systematically review literature to identify confounding variables (e.g., assay protocols, cell lines) .
Q. How can this compound be integrated into multicomponent reactions to generate novel heterocyclic scaffolds?
- Methodological Answer : Explore:
- Ugi-azide reactions with aldehydes, amines, and isocyanides to form tetrazole hybrids.
- Click chemistry with azides/alkynes for triazole-linked conjugates. Monitor regioselectivity using LC-MS and optimize catalysts (e.g., Cu(I) for triazoles) .
Q. What advanced spectroscopic techniques are critical for characterizing dynamic conformational changes in solution?
- Methodological Answer :
- VT-NMR (variable-temperature NMR) to study rotational barriers of the pyridyl-hydroxymethyl group.
- DOSY experiments to assess aggregation behavior in polar solvents .
Methodological Design Considerations
Q. How should researchers design experiments to evaluate the compound’s interaction with biological macromolecules?
- Methodological Answer :
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) with target proteins (e.g., ACTH receptor) .
- Molecular docking (AutoDock Vina) to predict binding poses, followed by mutagenesis studies to validate critical residues .
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
